molecular formula C15H10N2S B5624768 6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole

6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole

Cat. No. B5624768
M. Wt: 250.32 g/mol
InChI Key: COTLOLWHOHUCAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole involves various strategies, including reactions of 2-mercaptonaphth[1,2-d]imidazole with chloroacetic and α-chloropropionic acids, followed by cyclization to yield naphth[1,2-d]imidazo[3,2-b]-3-thiazolidone and its derivatives. The reactivity of these compounds towards aldehydes, nitroso compounds, and benzenediazonium salts has been studied, leading to the formation of arylidene and azomethine derivatives (Knysh et al., 1972). Additionally, modifications to increase hetero atoms in the imidazole component have led to the synthesis of substituted naphtho[1′,2′:4,5]thiazolo[3,2-b]-l,2,4-triazoles (Liu & Shih, 1985).

Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using various spectroscopic methods and X-ray crystallography. For instance, studies on 1H,3H-naphtho[2',3':4,5]imidazo[1,2-c]thiazoles revealed a butterfly-like conformation, which was further analyzed to understand its influence on biological activities (Chimirri et al., 1997).

Chemical Reactions and Properties

Chemical reactions involving 6-(2-naphthyl)imidazo[2,1-b][1,3]thiazole derivatives often lead to the formation of compounds with potential pharmacological activities. The reactions include cyclization, condensation, and substitution reactions that introduce functional groups influencing the chemical properties of the resulting compounds. For example, the synthesis of 2-[1-(6-methoxy-2-naphthyl)ethyl]-6-(substituted)benzylidene thiazolo[3,2-b]-1,2,4-triazole-5(6H)-one derivatives demonstrated varied chemical reactivity and led to the identification of compounds with antiinflammatory activity (Berk et al., 2001).

Mechanism of Action

While the specific mechanism of action for 6-(2-Naphthyl)imidazo[2,1-b][1,3]thiazole is not mentioned in the retrieved papers, imidazo[2,1-b]thiazole-based chalcone derivatives have been tested for their anticancer activities . The compound 3j, for instance, resulted in mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis in MCF-7 cells .

Future Directions

Imidazo[2,1-b][1,3]thiazole derivatives have shown promise in various areas of medicinal chemistry, including as potential anticancer drugs . Future research could focus on designing new imidazo[2,1-b][1,3]thiazole derivatives that are more selective for cancer cells, thus having fewer side effects .

properties

IUPAC Name

6-naphthalen-2-ylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-17-7-8-18-15(17)16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTLOLWHOHUCAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Naphthalen-2-ylimidazo[2,1-b][1,3]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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